molecular formula C19H21N5O2 B4186888 N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide

N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide

Cat. No. B4186888
M. Wt: 351.4 g/mol
InChI Key: KNZCRLUUZUYQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide, also known as AEAC, is a compound that has gained attention in the scientific community due to its potential applications in various fields. AEAC is a benzimidazole-based molecule that has been synthesized through a multi-step process.

Scientific Research Applications

N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has been studied for its potential applications in various fields. In the field of medicine, N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has been shown to have anti-cancer properties. N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has been studied for its potential use as an anti-inflammatory agent. N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines. N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases. N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has been found to protect neurons from oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action of N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide is not fully understood. However, it has been proposed that N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide may act by inhibiting the activity of certain enzymes. N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs by N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide may lead to changes in gene expression that contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has been found to have several biochemical and physiological effects. N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide has been found to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide in lab experiments is that it has been shown to have anti-cancer and anti-inflammatory properties. This makes it a potentially useful compound for studying these diseases. However, one limitation of using N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide.

Future Directions

There are several future directions for research on N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide. One direction is to further study its anti-cancer properties. This could involve studying its effects on different types of cancer cells and in animal models. Another direction is to study its potential use in the treatment of neurodegenerative diseases. This could involve studying its effects on neurons in animal models of these diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide. This could involve studying its effects on different enzymes and pathways.

properties

IUPAC Name

N-[2-[1-methyl-5-(phenylcarbamoylamino)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13(25)20-11-10-18-23-16-12-15(8-9-17(16)24(18)2)22-19(26)21-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZCRLUUZUYQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-{1-methyl-5-[(phenylcarbamoyl)amino]-1H-benzimidazol-2-yl}ethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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